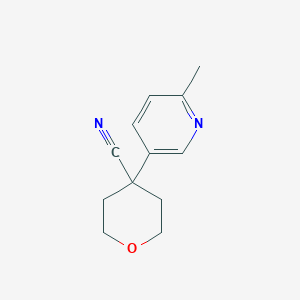

4-(6-Methylpyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile

Description

4-(6-Methylpyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile is a bicyclic organic compound featuring a tetrahydropyran (THP) ring fused with a 6-methylpyridinyl moiety and a nitrile group at the 4-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry. The nitrile group enhances metabolic stability and binding affinity to biological targets, while the pyridine ring contributes to π-π interactions in enzyme active sites .

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

4-(6-methylpyridin-3-yl)oxane-4-carbonitrile |

InChI |

InChI=1S/C12H14N2O/c1-10-2-3-11(8-14-10)12(9-13)4-6-15-7-5-12/h2-3,8H,4-7H2,1H3 |

InChI Key |

WCBJLZZDUCWYME-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C2(CCOCC2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methylpyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 6-methyl-3-pyridinecarboxaldehyde with tetrahydro-2H-pyran-4-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(6-Methylpyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines .

Scientific Research Applications

Pharmacological Properties

The compound has been identified as a histamine H4 receptor antagonist, which positions it as a candidate for treating conditions associated with histamine signaling, such as inflammatory diseases, pruritus (itching), and pain management. The histamine H4 receptor plays a crucial role in immune response and inflammation, making this compound relevant for therapeutic interventions in allergic reactions and autoimmune disorders .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of compounds similar to 4-(6-Methylpyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile:

-

Histamine H4 Receptor Inhibition :

- A study highlighted the effectiveness of substituted heterocyclic compounds in inhibiting the histamine H4 receptor, showcasing their potential in treating allergic and inflammatory conditions. The structure-activity relationship (SAR) indicates that modifications to the pyridine and tetrahydropyran moieties can enhance receptor affinity and selectivity .

-

Cannabinoid Receptor Agonism :

- Related compounds have demonstrated dual agonistic effects on cannabinoid receptors CB1 and CB2, leading to analgesic properties with minimal central nervous system (CNS) penetration. This characteristic is crucial for reducing side effects common in traditional cannabinoid therapies, suggesting that similar modifications could be beneficial for this compound .

-

Potential in Pain Management :

- The analgesic potential of compounds derived from tetrahydro-2H-pyran structures has been explored extensively. Research indicates that these compounds can effectively modulate pain pathways without significant CNS side effects, making them suitable candidates for chronic pain management strategies .

Mechanism of Action

The mechanism of action of 4-(6-Methylpyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Compounds for Comparison

Analysis

Position of Nitrile Group: The target compound’s nitrile at the pyran 4-position contrasts with pyran-3-carbonitrile derivatives (e.g., ).

Aromatic Substituents :

- Replacement of 6-methylpyridinyl with 4-methoxyphenyl () eliminates the basic nitrogen of pyridine, altering solubility and hydrogen-bonding capacity. Methoxy groups enhance lipophilicity, which may affect blood-brain barrier penetration .

- In JSH-150, a chloropyridinyl-thiazole substituent introduces halogen bonding and planar heterocyclic motifs critical for kinase inhibition .

Biological Activity: JSH-150’s nanomolar CDK9 inhibition highlights the impact of bulky, halogenated substituents on potency. The target compound lacks such groups, suggesting divergent therapeutic applications . Pyran-3-carbonitriles with fluoro or methoxy substituents () show calcium antagonism, indicating that nitrile position and aromatic electronics dictate target selectivity .

Physical Properties

- Melting Points : Pyran-3-carbonitriles exhibit lower melting points (e.g., 293 K in ) compared to the high thermal stability (>320°C) of fused pyridinyl-THP systems () .

- Solubility : The pyridinyl moiety in the target compound likely improves aqueous solubility relative to purely aryl-substituted analogs (e.g., 4-methoxyphenyl derivative) due to its basic nitrogen .

Biological Activity

The compound 4-(6-Methylpyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a tetrahydropyran ring fused with a pyridine moiety. Its molecular formula is , and it possesses a carbonitrile functional group which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

- Antimicrobial Activity : Many tetrahydropyran derivatives have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

- CNS Activity : Compounds in this class may interact with cannabinoid receptors, suggesting potential analgesic properties without central nervous system (CNS) side effects, as indicated by studies on related compounds .

- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, promoting apoptosis and inhibiting cell proliferation .

Pharmacological Studies

Several studies have investigated the pharmacological effects of related compounds. For instance:

- Antimicrobial Studies : Research has shown that derivatives of tetrahydropyrans exhibit potent antibacterial properties. A study reported that certain synthesized compounds displayed high inhibition percentages against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 50 µM to 100 µM for effective compounds .

- CNS Effects : A study on cannabinoid receptor agonists demonstrated that modifications in the tetrahydropyran structure could lead to reduced CNS penetration while maintaining analgesic efficacy, indicating a promising therapeutic profile for pain management without adverse CNS effects .

- Anticancer Activity : Various studies have highlighted the anticancer potential of pyridine-containing compounds, showing their ability to inhibit tumor growth in vitro and in vivo. For example, specific derivatives were noted for their ability to induce cell cycle arrest and apoptosis in breast cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several tetrahydropyran derivatives and tested their antimicrobial activity against multiple bacterial strains. The results indicated that certain modifications increased potency significantly:

| Compound | % Inhibition against E. coli | % Inhibition against S. aureus | MIC (µM) |

|---|---|---|---|

| Compound A | 94.5% | 72.5% | 50 |

| Compound B | 67.3% | 50.5% | 75 |

| Compound C | 39.2% | 34.9% | 100 |

Case Study 2: CNS Activity

In another investigation, a derivative of tetrahydropyran was evaluated for its potential as an analgesic agent with minimal CNS side effects. The compound exhibited low CNS penetration (Cbr/Cplasma = 0.005), suggesting it could serve as a safer alternative in pain management therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.